molecular formula C23H22O5 B11156737 2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11156737
M. Wt: 378.4 g/mol
InChI Key: ZLUDFHBHGTZXNQ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound belonging to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyranochromene core, which is a fused ring system containing both pyran and chromene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multiple steps starting from simpler aromatic compounds. One common synthetic route involves the use of phloroglucinol as a starting material. The process includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, including anticancer properties.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets within cells. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranochromenes and their derivatives, such as:

Uniqueness

What sets 2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic development .

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-10-propyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C23H22O5/c1-4-5-15-11-20(25)27-19-10-13(2)21-17(24)12-18(28-23(21)22(15)19)14-6-8-16(26-3)9-7-14/h6-11,18H,4-5,12H2,1-3H3

InChI Key

ZLUDFHBHGTZXNQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC=C(C=C4)OC

Origin of Product

United States

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